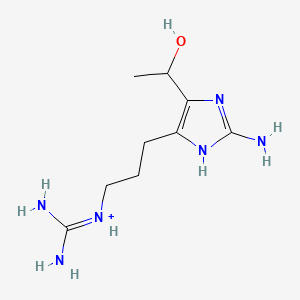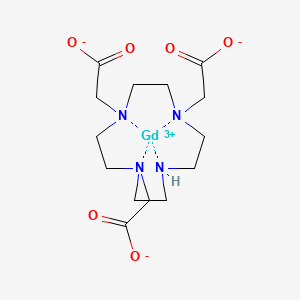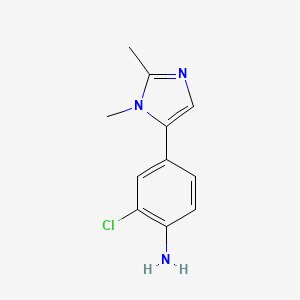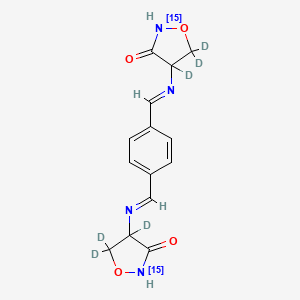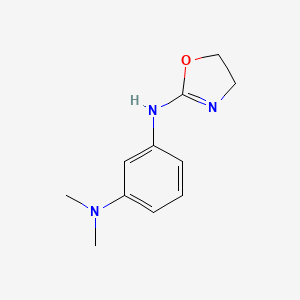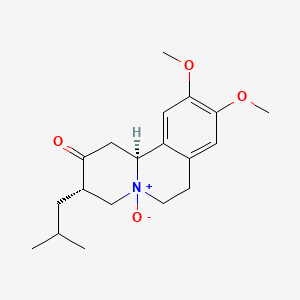
Tetrabenazine N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabenazine N-Oxide is a derivative of tetrabenazine, a compound known for its dopamine-depleting effects and its use in the treatment of chorea associated with Huntington’s disease . This compound is an oxidized form of tetrabenazine, which introduces an oxygen atom into the molecular structure, potentially altering its chemical and biological properties.
Preparation Methods
The synthesis of Tetrabenazine N-Oxide typically involves the oxidation of tetrabenazine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield. Industrial production methods may involve similar oxidation processes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Tetrabenazine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to tetrabenazine.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and nucleophiles like amines for substitution. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetrabenazine N-Oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study oxidation and reduction mechanisms.
Biology: Investigated for its potential effects on neurotransmitter systems due to its structural similarity to tetrabenazine.
Medicine: Explored for its potential therapeutic effects in neurological disorders, similar to tetrabenazine.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of Tetrabenazine N-Oxide is believed to be similar to that of tetrabenazine. It likely inhibits vesicular monoamine transporter type 2 (VMAT2), which is responsible for transporting neurotransmitters like dopamine into synaptic vesicles . By inhibiting VMAT2, this compound may reduce the release of neurotransmitters, thereby modulating synaptic transmission and exerting its effects on the central nervous system .
Comparison with Similar Compounds
Tetrabenazine N-Oxide can be compared to other N-oxide derivatives and similar compounds, such as:
Tetrabenazine: The parent compound, known for its use in treating hyperkinetic movement disorders.
Valbenazine: A derivative of tetrabenazine with a similar mechanism of action but improved pharmacokinetic properties.
Deutetrabenazine: Another derivative with deuterium atoms incorporated to enhance metabolic stability and reduce side effects. This compound is unique due to its specific oxidation state, which may confer distinct chemical and biological properties compared to its parent compound and other derivatives.
Properties
Molecular Formula |
C19H27NO4 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-5-oxido-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-5-ium-2-one |
InChI |
InChI=1S/C19H27NO4/c1-12(2)7-14-11-20(22)6-5-13-8-18(23-3)19(24-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-,20?/m0/s1 |
InChI Key |
TZEAPZJQWIBZFZ-UIYGFSLZSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C[N+]2(CCC3=CC(=C(C=C3[C@@H]2CC1=O)OC)OC)[O-] |
Canonical SMILES |
CC(C)CC1C[N+]2(CCC3=CC(=C(C=C3C2CC1=O)OC)OC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


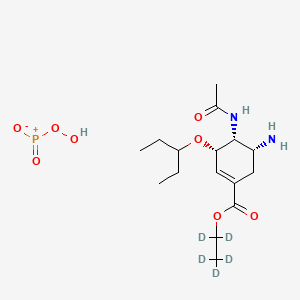
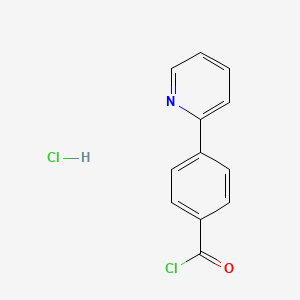


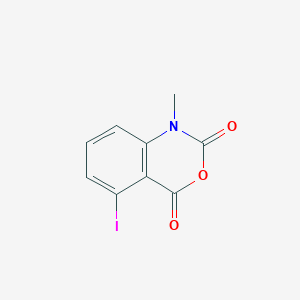

![azane;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B13842956.png)
![(+/-)-(endo)-N-(2,4,6-Trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13842957.png)
